molecular formula C17H16BrNO5 B2569161 Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate CAS No. 307540-03-0

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate

Cat. No.: B2569161
CAS No.: 307540-03-0
M. Wt: 394.221
InChI Key: VFSYRCQAYZITOL-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated benzoate ester and a dimethoxybenzamido group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate typically involves the following steps:

    Bromination: The starting material, 2-(3,4-dimethoxybenzamido)benzoic acid, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Esterification: The brominated product is then esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) and a base (e.g., triethylamine).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of substituted benzoate esters.

    Oxidation: Formation of benzoquinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and dimethoxybenzamido groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxybenzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate

Uniqueness

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate is unique due to the presence of both bromine and dimethoxybenzamido groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar compounds.

Biological Activity

Methyl 5-bromo-2-(3,4-dimethoxybenzamido)benzoate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The structure of this compound suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H12_{12}BrN1_{1}O4_{4}
  • Molecular Weight : 303.13 g/mol
  • CAS Number : Not specifically listed, but related compounds can be referenced for synthesis and activity.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The presence of the bromine atom and the dimethoxybenzamide moiety may enhance its binding affinity and specificity towards biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Anticancer Activity : Some studies suggest that related compounds may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : Compounds featuring the benzamide functional group have been shown to modulate inflammatory pathways.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeReference
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acidSGLT2 Inhibitor
3,4-DimethoxybenzamideAnticancer
5-Bromo-2-methylphenyl sulfinylAnti-inflammatory

Case Studies

  • Anticancer Activity : A study on similar benzoate derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Anti-inflammatory Effects : Research has shown that compounds with a benzamide structure can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models.
  • Enzyme Modulation : A compound structurally similar to this compound was tested for its ability to inhibit specific enzymes linked to metabolic disorders, showing promising results in vitro.

Properties

IUPAC Name

methyl 5-bromo-2-[(3,4-dimethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5/c1-22-14-7-4-10(8-15(14)23-2)16(20)19-13-6-5-11(18)9-12(13)17(21)24-3/h4-9H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSYRCQAYZITOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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